tert-Butyl (1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)carbamate
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Overview
Description
tert-Butyl (1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)carbamate typically involves multi-step procedures. One common method starts with the preparation of tert-butyl carbamate, which is then reacted with 1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines and halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted piperazine derivatives.
Scientific Research Applications
tert-Butyl (1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The piperazine ring and pyridine moiety allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate
- tert-Butyl (S)-(1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-2-yl)carbamate
Uniqueness
tert-Butyl (1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C17H28N4O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C17H28N4O2/c1-14(19-16(22)23-17(2,3)4)13-20-9-11-21(12-10-20)15-7-5-6-8-18-15/h5-8,14H,9-13H2,1-4H3,(H,19,22) |
InChI Key |
WNUYUWCIZOJUKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC=N2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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